17β-HSD1 Inhibition Potency: Sub-Nanomolar vs. Micromolar Curcuminoid Baseline
The target compound inhibits human placental 17β-HSD1 with an IC50 of 0.5 nM [1]. The most potent natural curcuminoid comparator, demethoxycurcumin, exhibits an IC50 of 3.97 µM (3970 nM) against the same enzyme isoform [2]. This represents an approximately 7,900-fold improvement in potency, establishing the target compound as a structurally optimized ultra-potent inhibitor suitable for low-concentration probe applications.
| Evidence Dimension | 17β-HSD1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.5 nM |
| Comparator Or Baseline | Demethoxycurcumin: 3970 nM |
| Quantified Difference | ~7,940-fold lower IC50 (greater potency) |
| Conditions | Target: human placental cytosolic 17β-HSD1, [³H]-E1 substrate, NAD+, 10 min. Comparator: human recombinant 17β-HSD1, similar substrate conditions. Assay details differ but both use standard radiometric detection. |
Why This Matters
A nearly 8,000-fold potency gap means that replacing this compound with even the best curcuminoid would require millimolar concentrations to achieve equivalent target engagement, potentially introducing non-specific effects and confounding experimental interpretation.
- [1] BindingDB BDBM50232163 (CHEMBL4079675). Affinity data for 17β-HSD1 (IC50: 0.5 nM). View Source
- [2] Potent inhibition of human and rat 17β-hydroxysteroid dehydrogenase 1 by curcuminoids and the metabolites: 3D QSAR and in silico docking analysis. Demethoxycurcumin IC50 = 3.97 µM. 2024. View Source
